Sinomenine hydrochloride dihydrate
Description
X-ray Crystallographic Analysis of the Dihydrate Form
X-ray diffraction studies reveal that sinomenine hydrochloride dihydrate crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters a = 7.209 Å, b = 3.786 Å, c = 25.109 Å, and β = 103.22°. The asymmetric unit contains one sinomenine cation, one chloride counterion, and two water molecules of crystallization. The morphinan core adopts a rigid tetracyclic conformation stabilized by intramolecular hydrogen bonds between the hydroxyl group at C4 and the carbonyl oxygen at C6 (O···H distance: 1.82 Å).
The stereochemical configuration is defined as (1R,9S,10S), with the methyl group at N17 occupying an axial position relative to the piperidine ring. The two water molecules form a hydrogen-bonded network connecting adjacent chloride ions via O–H···Cl interactions (bond length: 3.11 Å), which stabilizes the crystal lattice.
Table 1: Crystallographic parameters of this compound
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell volume | 667.14 ų |
| Z value | 4 |
| Density (calculated) | 1.53 g/cm³ |
Comparative Analysis of Hydrated vs. Anhydrous Forms
The dihydrate form exhibits distinct physicochemical differences compared to anhydrous sinomenine hydrochloride (C₁₉H₂₃NO₄·HCl). Hydration reduces the melting point from 248–250°C (anhydrous) to 215–218°C (dihydrate) due to lattice energy disruption by water molecules. The hydrated form demonstrates improved solubility in polar solvents, with aqueous solubility increasing from 12.7 mg/mL (anhydrous) to 34.6 mg/mL (dihydrate) at 25°C.
Table 2: Hydrated vs. anhydrous form comparison
| Property | Dihydrate | Anhydrous |
|---|---|---|
| Molecular weight | 401.9 g/mol | 365.85 g/mol |
| Water content | 8.96% (theoretical) | 0% |
| Hygroscopicity | Low | Moderate |
Properties
CAS No. |
6106-69-0 |
|---|---|
Molecular Formula |
C19H28ClNO6 |
Molecular Weight |
401.9 g/mol |
IUPAC Name |
(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one;dihydrate;hydrochloride |
InChI |
InChI=1S/C19H23NO4.ClH.2H2O/c1-20-7-6-19-10-14(21)16(24-3)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19;;;/h4-5,9,12-13,22H,6-8,10H2,1-3H3;1H;2*1H2/t12-,13+,19-;;;/m1.../s1 |
InChI Key |
BANVYLHEYYLNHA-NRDHZRBOSA-N |
Isomeric SMILES |
CN1CC[C@@]23CC(=O)C(=C[C@@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC.O.O.Cl |
Canonical SMILES |
CN1CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)O)OC.O.O.Cl |
Origin of Product |
United States |
Preparation Methods
Eye Drops Preparation
- Raw Materials: Sinomenine hydrochloride (10-40 weight parts), sodium sulfite (0.5-5 weight parts), disodium edetate (0.1-0.5 weight parts), and water for injection.
- Dissolution: Sinomenine hydrochloride is dissolved in nitrogen-purged water, followed by addition and dissolution of sodium sulfite and disodium edetate.
- Activated Carbon Treatment: 0.05-0.5% activated carbon is added at 35-45°C for 10 minutes to remove color.
- Filtration: The solution is filtered through 0.25-0.65 μm and 0.10-0.30 μm filters.
- Sterilization and Filling: The filtered solution is sterilized and filled into sterile ampoules.
Sustained-Release Tablets Preparation
- Raw Materials: Sinomenine hydrochloride (50-70 weight parts), hypromellose (80-90 weight parts), pregelatinized starch (70-90 weight parts), microcrystalline cellulose (80-90 weight parts), micropowder silica gel (1-2 weight parts), magnesium stearate (1-2 weight parts).
- Mixing: The powders are mixed thoroughly for 20-40 minutes, followed by addition of lubricants and further mixing.
- Tabletting and Coating: The mixture is compressed into tablets and coated.
- Packaging: Tablets are packed in aluminum bags for stability.
Summary Table of Preparation Parameters
| Step | Conditions/Parameters | Notes |
|---|---|---|
| Extraction | 0.1-1.0 mol/L HCl, 60-1000 vol, 0.5-8 h moistening | Percolation 2-5 mL/min, 6-24 h collection |
| Ion Exchange Purification | Cation exchange resin, 2-5 BV/h loading and elution | pH adjusted to 6-8, desalination |
| Refinement | Reflux with 10-95% ethanol or water, 3-6% activated carbon | Hot filtration, crystallization, ethanol wash |
| Crystallization | Cooling after concentration | Produces sinomenine hydrochloride crystals |
| Eye Drops Formulation | Sinomenine hydrochloride 10-40 parts, sodium sulfite 0.5-5 parts | Activated carbon treatment, filtration, sterilization |
| Sustained-Release Tablets | Sinomenine hydrochloride 50-70 parts, excipients as above | Mixing, tabletting, coating, packaging |
Research Findings and Quality Control
- The use of activated carbon during reflux significantly improves the purity and color of the final product.
- Ion exchange resin purification effectively removes alkaloid impurities and other colored substances.
- The crystallization step is critical for obtaining the dihydrate form with consistent physicochemical properties.
- The sustained-release tablet formulation ensures controlled drug release, improving therapeutic efficacy.
- Analytical methods such as thin-layer chromatography and silico-tungstic acid test solution are employed for monitoring sinomenine presence and purity during processing.
Chemical Reactions Analysis
Types of Reactions
Sinomenine hydrochloride dihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the structure of sinomenine, enhancing its pharmacological properties.
Reduction: Reduction reactions are employed to produce derivatives with improved biological activity.
Substitution: Substitution reactions, particularly on the aromatic ring, are used to create novel sinomenine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc amalgam and hydrochloric acid are often used in reduction reactions.
Substitution: Reagents such as bromine and methoxy groups are used in substitution reactions.
Major Products
The major products formed from these reactions include various sinomenine derivatives with enhanced anti-inflammatory and analgesic properties .
Scientific Research Applications
Pharmacological Properties
Sinomenine hydrochloride exhibits several pharmacological effects:
- Anti-inflammatory : It suppresses pro-inflammatory cytokines and is used in treating rheumatoid arthritis.
- Neuroprotective : It shows promise in treating cerebral ischemia and intracerebral hemorrhage.
- Antitumor : Emerging evidence suggests its efficacy against various cancers.
Neurological Disorders
Sinomenine hydrochloride has demonstrated significant neuroprotective effects in conditions like cerebral ischemia and intracerebral hemorrhage.
- Cerebral Ischemia : In animal models, sinomenine administration reduced infarct volume and neurological deficits post-middle cerebral artery occlusion (MCAO). For instance, a study showed that a dose of 20 mg/kg significantly mitigated brain damage when administered intraperitoneally after MCAO .
| Study | Dosage | Administration Route | Outcome |
|---|---|---|---|
| Qiu et al., 2016 | 10-20 mg/kg | Intraperitoneal | Reduced cerebral infarction |
| Yang et al., 2016 | 90 mg/kg | Tail vein injection | Decreased neurological severity |
- Intracerebral Hemorrhage : Sinomenine's anti-inflammatory properties were highlighted in studies showing reduced brain edema and neuronal damage in models of subarachnoid hemorrhage. Administration of sinomenine (20 mg/kg) led to a significant decrease in inflammatory markers .
Inflammatory Diseases
Sinomenine hydrochloride is widely recognized for its role as a disease-modifying anti-rheumatic drug (DMARD) in rheumatoid arthritis treatment.
- Mechanism : It inhibits lymphocyte proliferation and modulates cytokine expression, leading to reduced inflammation . Clinical studies have shown improved patient outcomes with sinomenine treatment compared to traditional therapies.
| Study | Condition | Findings |
|---|---|---|
| Liu et al., 1994 | Rheumatoid Arthritis | Inhibition of lymphocyte proliferation |
| Wang et al., 2005 | Adjuvant Arthritis | Modulation of cytokines in macrophages |
Cancer Treatment
Recent studies have explored sinomenine's potential as an antitumor agent.
- Ovarian Cancer : Sinomenine hydrochloride has been shown to inhibit the growth of ovarian cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .
| Study | Cancer Type | Mechanism |
|---|---|---|
| Zhang et al., 2019 | Ovarian Cancer | Induction of apoptosis |
Case Studies
Several case studies illustrate the clinical applications of sinomenine hydrochloride:
- Sepsis Management : A study demonstrated that sinomenine hydrochloride improved survival rates in mice subjected to sepsis induced by cecal ligation and puncture (CLP). The treatment reduced organ dysfunction and systemic inflammatory responses .
- Colitis Treatment : In models of dextran sulfate sodium-induced colitis, sinomenine hydrochloride exhibited anti-inflammatory effects, reducing inflammatory markers and improving histological scores .
Mechanism of Action
Sinomenine hydrochloride dihydrate exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and modulates the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.
Analgesic: The compound reduces pain by modulating the release of histamine and interacting with histamine receptors.
Immunosuppressive: It suppresses the activation of immune cells and reduces the production of reactive oxygen species (ROS).
Comparison with Similar Compounds
Key Observations :
- Structural Diversity: Sinomenine is a morphinan derivative, whereas Terazosin (quinazoline) and Harmaline (β-carboline) belong to distinct alkaloid classes. This structural divergence correlates with differences in pharmacological targets .
- Hydration Effects: Unlike Terazosin HCl dihydrate, which has well-characterized triclinic crystals , sinomenine’s hydrate structure remains undetermined, highlighting a research gap.
Pharmacological and Toxicological Profiles
Key Observations :
- Toxicity: Sinomenine exhibits lower acute toxicity (Category IV) compared to Amiloride (Category V) and nicotine (Category II) .
- Therapeutic Targets: Sinomenine’s immunomodulatory effects contrast with Amiloride’s diuretic action and Harmaline’s neuroactive properties .
Stability and Handling Requirements
Key Observations :
- Sinomenine requires standard storage protocols, whereas Terazosin’s hygroscopicity and Quinine’s photosensitivity demand specialized handling .
Research Findings and Discussion
- Structural Insights: The absence of crystallographic data for sinomenine HCl dihydrate limits understanding of its hydration effects compared to Terazosin .
- Therapeutic Potential: Sinomenine’s low toxicity and anti-inflammatory efficacy position it as a safer alternative to NSAIDs, though its mechanisms require further elucidation .
- Comparative Gaps: Unlike Harmaline and Amiloride, sinomenine’s interactions with ion channels or enzymes like MAO remain underexplored .
Q & A
Q. How can researchers confirm the identity and purity of Sinomenine hydrochloride dihydrate in experimental settings?
Methodological Answer:
- Spectroscopic Analysis : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify structural integrity by comparing peaks with reference data .
- Chromatography : Employ high-performance liquid chromatography (HPLC) with UV detection to assess purity (>98% is typical for research-grade material) .
- Elemental Analysis : Confirm molecular composition (C₁₉H₂₈ClNO₆) via combustion analysis for carbon, hydrogen, and nitrogen content .
- CAS Verification : Cross-check the CAS number (6106-69-0 for the dihydrate form) with certified reference materials .
Q. What are the recommended storage conditions to ensure the stability of this compound?
Methodological Answer:
- Temperature : Store at 2–8°C in a tightly sealed container to prevent hydration/dehydration .
- Humidity Control : Use desiccants in storage areas to avoid moisture absorption, which may alter crystallinity .
- Light Sensitivity : Protect from prolonged light exposure by using amber glass vials or opaque packaging .
- Compatibility : Avoid storage near strong oxidizing agents or bases to prevent degradation .
Q. What solvents and solubility profiles are critical for formulating this compound in in vitro assays?
Methodological Answer:
- Aqueous Solubility : Soluble in water (≥10 mg/mL at 25°C), making it suitable for buffer-based assays .
- Organic Solvents : Test solubility in dimethyl sulfoxide (DMSO) for stock solutions (e.g., 50 mM), ensuring compatibility with cell culture media .
- pH Considerations : Monitor solubility changes in acidic (pH <5) or alkaline (pH >8) conditions, as protonation of the tertiary amine may affect dissolution .
Advanced Research Questions
Q. How should researchers design experiments to investigate this compound’s dual role as an NF-κB inhibitor and μ-opioid receptor activator?
Methodological Answer:
- In Vitro Models :
- Use luciferase reporter assays in HEK293 cells transfected with NF-κB response elements to quantify inhibition .
- Perform radioligand binding assays (e.g., [³H]-DAMGO) on neuronal membranes to measure μ-opioid receptor affinity .
- Dose-Response Curves : Establish IC₅₀ values for NF-κB inhibition (typical range: 10–100 μM) and EC₅₀ for receptor activation .
- Cross-Validation : Compare results with siRNA-mediated knockdown of target proteins to confirm specificity .
Q. How can contradictions in pharmacokinetic data across studies (e.g., bioavailability discrepancies) be systematically addressed?
Methodological Answer:
- Variable Standardization : Control for factors like animal models (e.g., Sprague-Dawley rats vs. C57BL/6 mice) and administration routes (oral vs. intravenous) .
- Analytical Validation : Use ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to improve detection sensitivity in plasma samples .
- Meta-Analysis : Conduct a systematic review of existing data to identify confounding variables (e.g., dihydrate vs. anhydrous forms) .
Q. What analytical techniques are essential for characterizing the crystal structure and hydration stability of the dihydrate form?
Methodological Answer:
- X-Ray Diffraction (XRD) : Resolve the crystal lattice to confirm the presence of two water molecules in the unit cell .
- Thermogravimetric Analysis (TGA) : Measure weight loss at 100–120°C to quantify bound water content .
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity and phase transitions under controlled humidity .
- Stability Testing : Compare dissolution rates and crystallinity after accelerated aging (40°C/75% RH for 3 months) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods when handling powdered forms to avoid inhalation of aerosols .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of waste per local regulations .
- First Aid : For eye exposure, rinse with water for ≥15 minutes and seek medical attention .
Q. How can researchers optimize synthetic routes to improve the yield of this compound?
Methodological Answer:
- Precursor Selection : Start with high-purity Sinomenine (CAS 115-53-7) and use hydrochloric acid (HCl) for salt formation .
- Crystallization Control : Adjust cooling rates during recrystallization to favor dihydrate formation over anhydrous forms .
- Quality Control : Monitor reaction pH (target 2–3) and temperature (20–25°C) to minimize byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
